molecular formula C14H13F3N2O2 B2682692 N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide CAS No. 2174599-75-6

N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide

Cat. No.: B2682692
CAS No.: 2174599-75-6
M. Wt: 298.265
InChI Key: KQISZMMVBOKNTJ-UHFFFAOYSA-N
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Description

N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide is a complex organic compound that features a pyrrolidine ring substituted with a trifluoromethylphenyl group and an oxo group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable amine and a carbonyl compound.

    Introduction of the Trifluoromethylphenyl Group: This step often involves a Friedel-Crafts acylation reaction where the trifluoromethylphenyl group is introduced onto the pyrrolidine ring.

    Formation of the Oxo Group: The oxo group can be introduced via oxidation reactions using reagents such as potassium permanganate or chromium trioxide.

    Formation of the Prop-2-enamide Group: This step involves the reaction of the intermediate compound with acryloyl chloride under basic conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis systems, and high-throughput screening to ensure efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to convert the oxo group to a hydroxyl group or other reduced forms.

    Substitution: The trifluoromethylphenyl group can undergo electrophilic or nucleophilic substitution reactions to introduce new substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles such as amines or thiols, and appropriate solvents like dichloromethane or acetonitrile.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a bioactive compound with applications in drug discovery and development.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials, agrochemicals, and specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for its targets.

Comparison with Similar Compounds

Similar Compounds

    N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]acetamide: Similar structure but with an acetamide group instead of a prop-2-enamide group.

    N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]butanamide: Similar structure but with a butanamide group instead of a prop-2-enamide group.

Uniqueness

N-[2-Oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the trifluoromethyl group enhances its lipophilicity and metabolic stability, making it a valuable compound for various applications.

Properties

IUPAC Name

N-[2-oxo-1-[4-(trifluoromethyl)phenyl]pyrrolidin-3-yl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13F3N2O2/c1-2-12(20)18-11-7-8-19(13(11)21)10-5-3-9(4-6-10)14(15,16)17/h2-6,11H,1,7-8H2,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQISZMMVBOKNTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)NC1CCN(C1=O)C2=CC=C(C=C2)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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